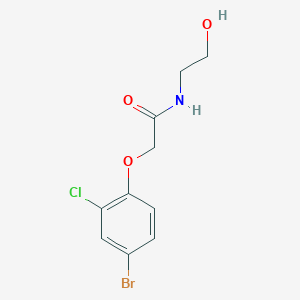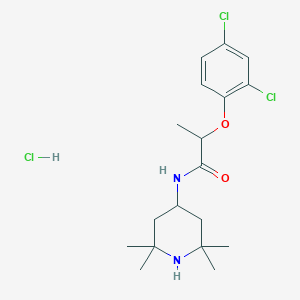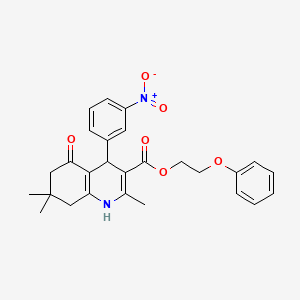![molecular formula C24H27N3O4 B4929432 (2-Cyclohexyl-1,3-benzoxazol-6-yl)-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B4929432.png)
(2-Cyclohexyl-1,3-benzoxazol-6-yl)-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclohexyl-1,3-benzoxazol-6-yl)-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]methanone is a complex organic compound that features a benzoxazole ring, a diazepane ring, and a furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexyl-1,3-benzoxazol-6-yl)-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]methanone typically involves multi-step organic reactions. The starting materials often include cyclohexylamine, benzoxazole derivatives, and furan-2-carboxylic acid. The synthesis may involve:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Diazepane Ring Formation: This step involves the reaction of diamines with appropriate carbonyl compounds.
Coupling Reactions: The final step usually involves coupling the benzoxazole and diazepane intermediates with furan-2-carboxylic acid derivatives under conditions such as peptide coupling reagents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反应分析
Types of Reactions
(2-Cyclohexyl-1,3-benzoxazol-6-yl)-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the diazepane ring can be reduced to form alcohols.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced diazepane derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
科学研究应用
(2-Cyclohexyl-1,3-benzoxazol-6-yl)-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
作用机制
The mechanism of action of (2-Cyclohexyl-1,3-benzoxazol-6-yl)-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]methanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Trimethoxyphenylsilane: Organosilane compounds with methoxy groups.
Oxcarbazepine Related Compound D: Dibenzoazepine derivatives.
Uniqueness
(2-Cyclohexyl-1,3-benzoxazol-6-yl)-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]methanone is unique due to its combination of benzoxazole, diazepane, and furan rings, which confer distinct chemical and biological properties not found in simpler analogs.
属性
IUPAC Name |
(2-cyclohexyl-1,3-benzoxazol-6-yl)-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c28-23(26-11-5-12-27(14-13-26)24(29)20-8-4-15-30-20)18-9-10-19-21(16-18)31-22(25-19)17-6-2-1-3-7-17/h4,8-10,15-17H,1-3,5-7,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBGLNYLNRDWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)N4CCCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-phenylsulfanylethyl)acetamide](/img/structure/B4929354.png)
![2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B4929362.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4929368.png)
![dimethyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)terephthalate](/img/structure/B4929377.png)
![3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4929406.png)
![N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4929411.png)
![1-(2-fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine](/img/structure/B4929416.png)
![N-[2-(2,6-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4929423.png)



![N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide](/img/structure/B4929445.png)
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929449.png)
